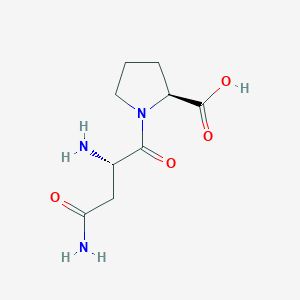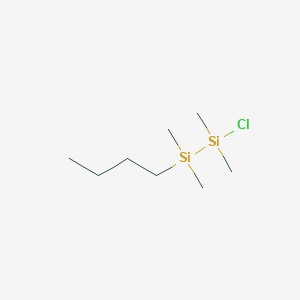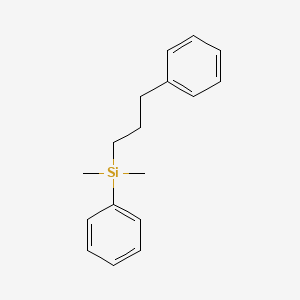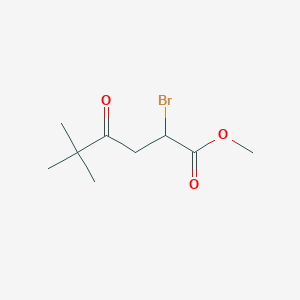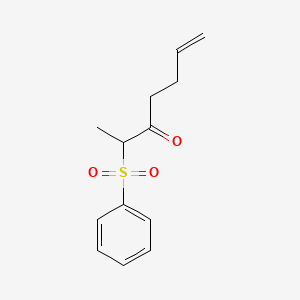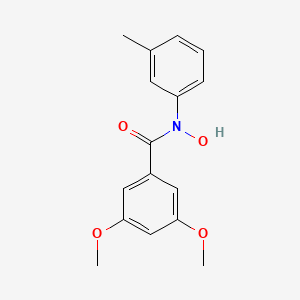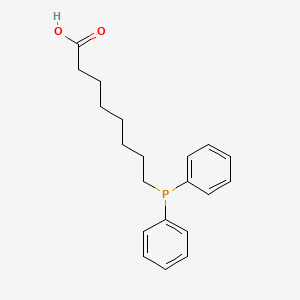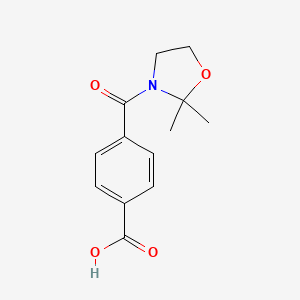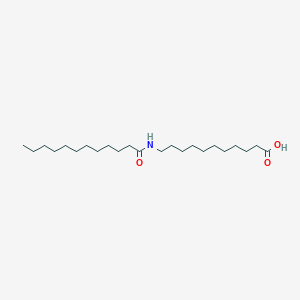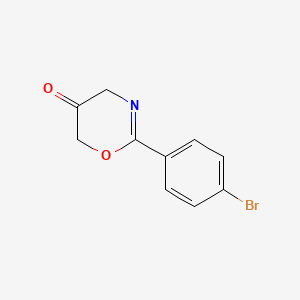
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 4-bromophenyl-substituted amine with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-: Similar structure but with a chlorine atom, which might influence its chemical properties.
4H-1,3-Oxazin-5(6H)-one, 2-(4-fluorophenyl)-: Contains a fluorine atom, potentially altering its pharmacokinetics.
Uniqueness
The presence of the 4-bromophenyl group in 4H-1,3-Oxazin-5(6H)-one, 2-(4-bromophenyl)- may confer unique properties, such as increased reactivity in substitution reactions or specific biological activities.
Propriétés
Numéro CAS |
77580-71-3 |
|---|---|
Formule moléculaire |
C10H8BrNO2 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(13)6-14-10/h1-4H,5-6H2 |
Clé InChI |
ASQYQUAEUJSOJB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)COC(=N1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


